2-Methyloctanoyl chloride

Vue d'ensemble

Description

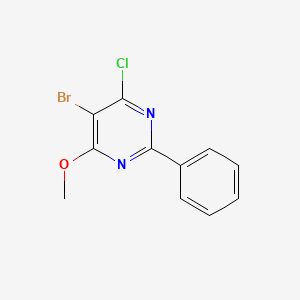

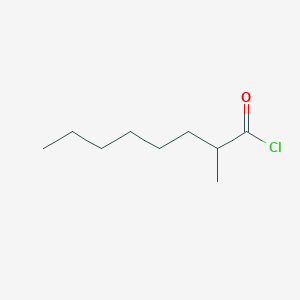

2-Methyloctanoyl chloride, also known as 2-Methyl octanoic acid chloride, is an organic compound with the molecular formula C9H17ClO . It has a molecular weight of 176.69 . The compound is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a chlorine atom and an oxygen atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, acyl chlorides are generally very reactive. They can undergo nucleophilic addition-elimination reactions with amines to form amides .Applications De Recherche Scientifique

Polymer-Supported Linker for Solid-Phase Synthesis

- Application : 2-Methyloctanoyl chloride has been utilized in the development of polymer-supported linkers for solid-phase organic chemistry (SPOC). This approach is significant in drug discovery, where high throughput chemical synthesis is crucial. The stability and utility of such linkers are essential for anchoring a range of nucleophiles like carboxylates, alcohols, and hydroxylamines (Atkinson, Fischer, & Chan, 2000).

Supramolecular Catalysis

- Application : Research has shown the use of this compound in studying the analogies and differences between the cavities of cucurbituril and cyclodextrin. These findings are pivotal in understanding solvolytic reactions in different environments, which is fundamental in the field of catalysis (Basílio et al., 2010).

Quantitative Risk Assessment

- Application : The compound's role in quantitative risk assessment is noted, especially in understanding the human carcinogenic risk from related chemicals like methylene chloride. This interplay between risk assessment and scientific research helps refine risk estimates and identify key scientific issues in chemical risk assessment (Clewell, 1995).

Reactive Extraction Studies

- Application : this compound has been involved in studies regarding the extraction of certain compounds, such as 2-methylidenebutanedioic acid. Understanding the effect of different solvents on this extraction process is essential in industrial applications, particularly in chemical engineering and process optimization (Günyeli, Uslu, & Kırbaslar, 2014).

Electrophilic Reactions and Kinetic Studies

- Application : The compound has been used in studies exploring the reactions of electrophiles with various species, contributing to the broader understanding of reaction mechanisms in organic chemistry. This includes reactions with dichlorosilanes and dichlorostannanes, providing insights into the behavior of these chemical interactions (Cabiddu et al., 1989).

Analytical Methods in Environmental and Occupational Health

- Application : In environmental and occupational health, methods involving this compound have been developed for detecting and identifying compounds like S-methylcysteine in urine samples of workers exposed to related chemicals. This is crucial in monitoring and managing health risks in industrial settings (Doorn et al., 1980).

Mécanisme D'action

Target of Action

2-Methyloctanoyl chloride is an organic compound that belongs to the class of acyl chlorides . Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters and amides . Therefore, the primary targets of this compound are these nucleophilic substances present in the reaction environment.

Mode of Action

The mode of action of this compound involves the acylation of nucleophilic substances. In this process, the chloride ion is a good leaving group, which makes acyl chlorides highly reactive towards nucleophiles. When this compound encounters a nucleophile, it reacts to form a corresponding ester or amide, releasing a chloride ion .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific context of its use. In general, it is used in organic synthesis to introduce the 2-methyloctanoyl group into a molecule . The resulting changes in the molecule could potentially affect various biochemical pathways, depending on the nature of the molecule and the site of modification.

Result of Action

The result of the action of this compound is the formation of a new compound with a 2-methyloctanoyl group. This can significantly alter the properties of the original molecule, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action of this compound is highly dependent on the environment. It requires a dry, non-aqueous environment due to its reactivity with water. The presence of suitable nucleophiles is also necessary for its action. Additionally, it is sensitive to temperature and needs to be stored and handled under controlled conditions to maintain its reactivity .

Orientations Futures

Propriétés

IUPAC Name |

2-methyloctanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJDXXDUFBZVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)

![4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole](/img/structure/B3266625.png)

![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)

![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)

![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)